molecular formula C24H19N5O2 B2473967 (E)-1-(2-cyanophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 942002-10-0

(E)-1-(2-cyanophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No. B2473967
CAS RN: 942002-10-0
M. Wt: 409.449
InChI Key: XOCBTOKSEMDFKL-XAYXJRQQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(2-cyanophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C24H19N5O2 and its molecular weight is 409.449. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(2-cyanophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(2-cyanophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of tetrahydroquinazoline derivatives, including structures similar to "(E)-1-(2-cyanophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea," involves ureidoalkylation reactions. These compounds have been evaluated for their effects on the central nervous system (CNS) and cardiovascular system (CVS) (Pandey et al., 2008).

Heterocycle Formation

  • Research on the formation of heterocycles from cyano-cyclohexenyl-urea through Nitrile Carboxamide Rearrangement highlights the versatility of urea derivatives in synthesizing complex heterocyclic structures (Bischoff & Schroeder, 1983).

Antimicrobial Applications

  • Synthesis studies have reported the reactivity of similar compounds towards various reagents, including urea, and explored their antimicrobial activities. Such research underscores the potential biomedical applications of these molecules (Elkholy & Morsy, 2006).

Photovoltaic Applications

  • The use of carboxylated cyanine dyes, structurally related to the compound of interest, in dye-sensitized solar cells to improve photoelectric conversion efficiency demonstrates the potential of such molecules in renewable energy technologies (Wu et al., 2009).

Supramolecular Chemistry

  • Quinoline urea derivatives have been synthesized and characterized for their ability to form supramolecular gels with Ag-complexes. This application in the field of material science indicates the structural utility of these compounds in designing new materials (Braga et al., 2013).

Green Chemistry

  • Microwave-promoted, solvent- and catalyst-free synthesis of dihydroquinazolines from similar urea compounds demonstrates an environmentally friendly approach to synthesizing these complex molecules (Sarma & Prajapati, 2011).

properties

IUPAC Name

1-(2-cyanophenyl)-3-[2-oxo-3-(2-phenylethyl)quinazolin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O2/c25-16-18-10-4-6-12-20(18)26-23(30)28-22-19-11-5-7-13-21(19)27-24(31)29(22)15-14-17-8-2-1-3-9-17/h1-13H,14-15H2,(H2,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSWPNZRTZGULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(2-cyanophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea

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